molecular formula C16H18FN3O2 B6417443 6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-73-0

6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6417443
CAS No.: 878123-73-0
M. Wt: 303.33 g/mol
InChI Key: KOAQLBUXUJQMCQ-UHFFFAOYSA-N
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Description

6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a fused bicyclic system composed of a pyrrole and pyrimidine ring. The presence of a fluorine atom enhances its electronic properties and may influence its biological activity. The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors under controlled conditions .

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiparasitic properties. For example:

  • Inhibition of PfATP4 : A related class of compounds targeting the PfATP4 protein has shown promising results against Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrated inhibition of Na+-ATPase activity associated with PfATP4 .

The incorporation of different substituents on the pyrimidine scaffold has been shown to influence both aqueous solubility and metabolic stability. Compounds with fluorinated aromatic rings exhibited enhanced activity against malaria parasites while maintaining favorable pharmacokinetic profiles .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results from these studies indicate:

  • Selectivity : The compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies

Several case studies highlight the potential applications of this compound in treating parasitic infections and cancer:

  • Antimalarial Efficacy : In a rodent model of malaria, analogs of pyrrolo[3,4-d]pyrimidines demonstrated significant reductions in parasitemia levels when administered at specific dosages .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation effectively at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

Research Findings Summary

Study FocusFindings
Antiparasitic ActivityInhibition of PfATP4; effective against Plasmodium falciparum in rodent models
CytotoxicitySelective cytotoxicity against cancer cell lines; induction of apoptosis
PharmacokineticsFavorable pharmacokinetic profiles observed in preliminary studies

Properties

IUPAC Name

6-butyl-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-3-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-4-6-11(17)8-10/h4-6,8,14H,2-3,7,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAQLBUXUJQMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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